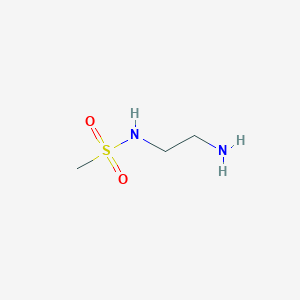

N-(2-Aminoethyl)methanesulfonamide

説明

Role as a Fundamental Chemical Entity in Advanced Synthesis

N-(2-Aminoethyl)methanesulfonamide serves as a crucial building block in the intricate field of organic synthesis. Its structure, which features both a primary amine and a sulfonamide group, allows for a diverse range of chemical transformations. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules with desired functionalities. chemimpex.com The presence of the reactive amino group facilitates the introduction of the methanesulfonamide (B31651) moiety into various molecular scaffolds.

One of the primary applications of this compound is in the preparation of sulfonamide derivatives, which are of paramount importance in medicinal chemistry. chemimpex.com The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. By employing this compound as a starting material or an intermediate, chemists can efficiently construct libraries of novel sulfonamide-containing compounds for biological screening.

The synthesis of various derivatives has been a focal point of research. For instance, methods have been developed for the preparation of compounds like 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide and N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine (B48309) hydrochloride, showcasing the utility of related structures in creating complex pharmaceutical intermediates. google.comgoogle.com These synthetic routes often involve multi-step processes, including reactions like catalytic hydrogenation, diazotization, and condensation. google.com The stability and compatibility of this compound and its hydrochloride salt with various reaction conditions further enhance their value in laboratory settings. chemimpex.com

Interdisciplinary Significance in Chemical and Biological Sciences

The importance of this compound extends beyond synthetic chemistry into the broader realms of biological and material sciences. Its unique structural attributes contribute to its diverse applications.

In the sphere of biochemical research , this compound and its derivatives are utilized in studies concerning enzyme inhibition and protein interactions. chemimpex.com The sulfonamide group is a known zinc-binding group, making it a key feature in the design of inhibitors for metalloenzymes such as carbonic anhydrases. nih.gov These enzymes are implicated in various physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and cancer. nih.gov The exploration of sulfonamide-based compounds, including those derived from or related to this compound, offers opportunities for developing selective enzyme inhibitors. nih.gov

The pharmaceutical sciences represent a major area where this compound demonstrates its significance. It serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The structural motif of aminosulfonamides is present in a variety of biologically active molecules. For example, research has been conducted on the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds as HMG-CoA reductase inhibitors, which are crucial in cholesterol management. nih.gov

Furthermore, in material science , this compound is explored for the creation of novel materials with specific properties, such as enhanced thermal stability and solubility. chemimpex.com The incorporation of the sulfonamide group can influence the physical and chemical characteristics of polymers and other materials.

Evolution of Research Trajectories for Aminosulfonamide Structures

The research trajectory for aminosulfonamide structures has evolved significantly over the years, driven by their proven and potential applications in medicine and beyond. Initially recognized for their antibacterial properties, the scope of sulfonamide-based research has expanded dramatically. nih.govslideshare.net

The fundamental structure-activity relationship (SAR) of sulfonamides has been a cornerstone of medicinal chemistry research. youtube.comyoutube.com Key structural features, such as the arrangement of the amino and sulfonyl groups on a benzene (B151609) ring, have been identified as essential for antibacterial activity. youtube.com However, contemporary research focuses on modifying the core aminosulfonamide scaffold to target a wider range of biological targets.

A prominent trend is the development of sulfonamide-based hybrid compounds . nih.gov This approach involves combining the sulfonamide moiety with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov These hybrids have been investigated for a multitude of therapeutic applications, including as antitumor, anti-obesity, and anti-inflammatory agents. nih.gov

Moreover, the "tail approach" has emerged as a powerful strategy to achieve selectivity in drug design, particularly for enzyme inhibitors like carbonic anhydrase inhibitors. nih.gov This involves modifying the substituent attached to the sulfonamide nitrogen to fine-tune the binding affinity and selectivity for different enzyme isoforms. nih.gov The synthesis of diverse derivatives, such as those incorporating thiazole (B1198619) or quinoxaline (B1680401) moieties, further illustrates the ongoing efforts to explore new chemical space and biological activities within the aminosulfonamide class. excli.demdpi.com

The continuous development of novel synthetic methodologies also plays a crucial role in advancing aminosulfonamide research. google.compatsnap.com Efficient and versatile synthetic routes enable the creation of a broader range of derivatives for biological evaluation, fueling the discovery of new therapeutic agents and functional materials.

Chemical Compound Information

| Compound Name |

| This compound |

| This compound hydrochloride |

| N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate |

| N-(2-Aminoethyl)-N-methylmethanesulfonamide hydrochloride |

| 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt |

| 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide |

| N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride |

| N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato |

| N-(2-aminoethyl)acrylamide |

| 2-Aminoethyl methacrylate (B99206) hydrochloride |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide |

| (2E)-3-(4-Chlorophenyl)-N-(2-fluorophenyl)prop-2-enamide |

| (2E)-3-(4-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(3,4-dichlorophenyl)prop-2-enamide |

| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

| (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |

| (2E)-3-(3,4-dichlorophenyl)- N-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

| N-(thiazol-2-yl)naphthalene-2-sulfonamide |

| 3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid |

| 3-[(2-Hydroxyphenyl)amino]butanoic acid |

| 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acid |

| 9-(3-Amino-2-(phosphonomethoxy)propyl)adenine |

| Methanesulfonamide |

| Taurine |

| Nitromethane |

| Formaldehyde |

| p-Nitrobenzenesulfonamide |

| Aniline |

| Methylsulfonyl chloride |

| Chloroacetyl chloride |

| Isopropylamine |

| Sodium borohydride |

| 2-aminothiazole |

| 2-naphthalene- sulfonyl chloride |

| 2,3-dichloro-1,4-naphthoquinone |

| Ethanolamine hydrochloride |

| Methacryloyl chloride |

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 83019-89-0 | PubChem nih.gov |

| Molecular Formula | C3H10N2O2S | PubChem nih.gov |

| Molecular Weight | 138.19 g/mol | PubChem nih.gov |

| Appearance | Brown to yellow solid (Hydrochloride salt) | Chem-Impex chemimpex.com |

| Melting Point | 91-95 ºC (Hydrochloride salt) | Chem-Impex chemimpex.com |

| XLogP3 | -1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 138.04629874 Da | PubChem nih.gov |

| Topological Polar Surface Area | 80.6 Ų | PubChem nih.gov |

| Heavy Atom Count | 8 | PubChem nih.gov |

| SMILES | CS(=O)(=O)NCCN | PubChem nih.gov |

| InChI | InChI=1S/C3H10N2O2S/c1-8(6,7)5-3-2-4/h5H,2-4H2,1H3 | PubChem nih.gov |

| InChIKey | GCDZDXVTDCMNMN-UHFFFAOYSA-N | PubChem nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-aminoethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-8(6,7)5-3-2-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDZDXVTDCMNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336442 | |

| Record name | N-(2-Aminoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83019-89-0 | |

| Record name | N-(2-Aminoethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl Methanesulfonamide

Advanced Synthetic Routes

The synthesis of N-(2-Aminoethyl)methanesulfonamide can be achieved through several advanced methodologies, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions. These routes are foundational to the production of this and related aminosulfonamides.

Nucleophilic Substitution Reactions in Aminosulfonamide Formation

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution reaction between a suitable amine and a sulfonyl chloride. In this case, ethylenediamine (B42938) acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product. Dichloromethane or tetrahydrofuran (B95107) are common solvents, and an organic base like triethylamine (B128534) is often employed. The temperature is usually kept low initially to control the exothermic reaction.

Catalytic Hydrogenation Reduction Approaches

Catalytic hydrogenation presents an alternative route for the synthesis of aminosulfonamides, particularly when starting from nitro-aromatic sulfonamides. While not a direct route to this compound from simple precursors, this method is crucial for synthesizing derivatives or more complex structures that can be subsequently modified. The process involves the reduction of a nitro group to an amino group using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide. This method is highly efficient and selective for the reduction of the nitro group without affecting the sulfonamide moiety.

A representative reaction could involve the reduction of a nitrated precursor, such as N-(2-nitroethyl)methanesulfonamide, to yield this compound. This approach is valued for its clean reaction profile and the high yields achievable under optimized conditions.

Methanesulfonyl Chloride Reactivity in N-Sulfonylation

The N-sulfonylation of amines with methanesulfonyl chloride is a cornerstone reaction for the formation of methanesulfonamides. The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for reaction with primary and secondary amines. In the specific synthesis of this compound, the challenge lies in achieving mono-sulfonylation of ethylenediamine, as the presence of two nucleophilic amino groups can lead to the formation of a di-sulfonated byproduct.

To favor the desired mono-sulfonylation, the reaction is often performed using a large excess of the diamine. This statistical control ensures that the methanesulfonyl chloride is more likely to react with an unreacted ethylenediamine molecule rather than the already mono-sulfonated product. The reaction is typically conducted at low temperatures to manage its exothermicity and improve selectivity.

Below is a table summarizing typical reaction parameters for the N-sulfonylation of ethylenediamine with methanesulfonyl chloride.

| Parameter | Condition | Purpose |

| Reactants | Ethylenediamine, Methanesulfonyl Chloride | Formation of the sulfonamide bond |

| Stoichiometry | Large excess of ethylenediamine | To favor mono-sulfonylation |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction |

| Base | Triethylamine (TEA) or Pyridine | To neutralize the HCl byproduct |

| Temperature | 0 °C to room temperature | To control the reaction rate and selectivity |

Multi-Component Condensation Strategies in Aminosulfonamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate related aminosulfonamide structures. For instance, a Passerini or Ugi-type reaction could be conceptually designed to incorporate a sulfonyl-containing component, an amine, and other reactants to build the aminosulfonamide backbone in a single step. These strategies are prized for their atom economy and the ability to rapidly generate diverse molecular libraries.

Nitro-Sulfinate Reductive Coupling Methodologies

A powerful method for the formation of sulfonamides involves the reductive coupling of nitroarenes with sodium sulfinates, often catalyzed by transition metals. This approach, while more commonly applied to aromatic systems, can be adapted for the synthesis of aliphatic sulfonamides. The reaction proceeds through the in-situ reduction of the nitro group and subsequent coupling with the sulfinate. This methodology avoids the use of highly reactive sulfonyl chlorides and can offer a milder alternative for certain substrates. The development of this method for aliphatic amines and sulfinates is an area of ongoing research.

Reaction Mechanism Elucidation for this compound Synthesis

The most common and direct synthesis of this compound proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of methanesulfonyl chloride. The reaction mechanism can be detailed as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic sulfur atom of methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom forms a new N-S bond.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the incoming amino group, the methyl group, two oxygen atoms, and the chlorine atom.

Departure of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled. This step re-establishes the double bonds between the sulfur and oxygen atoms.

Deprotonation: The resulting product is a protonated sulfonamide. A base, such as triethylamine or an excess of ethylenediamine, then deprotonates the nitrogen atom to yield the final, neutral this compound and the corresponding ammonium (B1175870) salt byproduct.

The selectivity for mono-sulfonylation over di-sulfonylation is a critical aspect of this synthesis. Using a large excess of ethylenediamine ensures that the concentration of the unreacted diamine is significantly higher than that of the mono-sulfonated product, making the reaction of methanesulfonyl chloride with the former statistically more favorable.

Mechanistic Pathways of N-Sulfonylation Reactions

The primary method for synthesizing this compound involves the N-sulfonylation of an amine, specifically the reaction between a derivative of ethylenediamine and methanesulfonyl chloride. The general reaction proceeds via the nucleophilic attack of the primary amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

A common synthetic route starts with mono-N-acetylethylene diamine. researchgate.net The acetyl group serves as a protecting group, preventing the sulfonylation of both amine functionalities. The reaction mechanism is a nucleophilic acyl substitution at the sulfur center.

Step 1: Nucleophilic Attack The free amino group (-NH₂) of mono-N-acetylethylene diamine acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate.

Step 2: Leaving Group Departure The intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group. A base, such as triethylamine, is typically used to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion. researchgate.netacs.org

Step 3: Deprotection Following the sulfonylation, the acetyl protecting group is removed from the other nitrogen atom, typically by acid hydrolysis (e.g., heating with methanol (B129727) and hydrochloric acid), to yield the final this compound, often as its hydrochloride salt. researchgate.net

Theoretical studies on the related compound methanesulfonamide (B31651) (MSAM) provide further insight into the reactivity of the sulfonamide moiety. Research into the atmospheric oxidation of MSAM initiated by hydroxyl (OH) radicals indicates that the abstraction of a hydrogen atom from the -NH₂ group is a major mechanistic pathway, leading to the formation of an N-centered radical (CH₃S(═O)₂N•H). acs.org This contrasts with potential H-abstraction from the methyl group. While the conditions are different from synthesis, this highlights the reactivity of the N-H bond in the sulfonamide group, which is central to its formation via sulfonylation.

Stereochemical Control in Chiral Aminosulfonamide Synthesis

While this compound itself is not chiral, the principles of aminosulfonamide synthesis can be extended to create chiral derivatives, a critical aspect of medicinal chemistry. Stereochemical control in the synthesis of chiral aminosulfonamides, where either the amine component or the sulfonamide sulfur itself is a stereocenter, can be achieved through several advanced strategies.

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary is removed. For aminosulfonamide synthesis, a chiral amine can be used as the starting material, or a chiral auxiliary can be attached to a prochiral amine or sulfonyl group.

Aminoindanol-derived auxiliaries: Acrylate esters of cis-1-arylsulfonamido-2-indanols, derived from commercially available amino-indanols, have been shown to be effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov The sulfonamide moiety plays a key role in directing the stereochemical outcome.

Quinine-based auxiliaries: Quinine has been successfully used as a chiral auxiliary for the asymmetric synthesis of a variety of chiral sulfinamides with excellent enantioselectivity. nih.gov The auxiliary can be recovered and recycled.

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to create the desired stereoisomer from a prochiral substrate. This is often more atom-economical than using stoichiometric auxiliaries.

Palladium Catalysis: Chiral palladium catalysts, often employing ligands like the Trost ligand, have been used for the N-allylation of sulfonamides to create N-C axially chiral products with good enantioselectivity. nih.gov

Copper Catalysis: Chiral bis(oxazoline) ligands paired with copper(I) salts can catalyze the reaction of prochiral sulfides with sources of nitrene (like PhI=NTs) to produce chiral sulfimides, which are structurally related to sulfonamides. rsc.org

Rhodium Catalysis: Chiral rhodium catalysts are effective in the S-alkylation of sulfenamides with diazo compounds, generating products with high enantiomeric ratios at the newly formed chiral sulfur center. acs.org These products can be converted to chiral sulfoximines, demonstrating a powerful method for creating sulfur-based stereocenters.

These methods underscore the diverse strategies available to chemists for directing the stereochemistry of reactions involving the formation of S-N bonds, enabling the synthesis of complex, enantiomerically pure sulfonamide-containing molecules.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing the synthesis of this compound and related sulfonamides is crucial for industrial and laboratory-scale production. Key parameters for optimization include solvent, catalyst, temperature, and purification method.

Solvent and Purification: A significant challenge in sulfonamide synthesis is the removal of the amine hydrochloride salt byproduct. One patented method utilizes a nitroalkane (e.g., nitroethane) as the reaction diluent. acs.org In this system, the desired sulfonamide product remains dissolved while the amine hydrochloride salt precipitates. The salt can then be easily removed by filtration at an elevated temperature (e.g., 70 °C), leading to a streamlined purification process and higher purity of the final product. acs.org

Catalysis: While simple base catalysis is common, more advanced catalytic systems have been developed to improve reaction rates and yields, especially for less reactive or sterically hindered substrates.

Indium Catalysis: A facile and efficient indium-catalyzed sulfonylation of amines has been shown to produce a wide range of sulfonamides in excellent yields. organic-chemistry.org

Copper-based Nanocatalysts: For N-arylation of sulfonamides, copper-based magnetic nanocatalysts offer advantages such as high yield, low cost, and simple separation from the reaction mixture using a magnet, allowing for catalyst reuse over multiple cycles. acs.org

Reaction Parameters: Careful control of reaction conditions is paramount for maximizing yield and minimizing side reactions.

Temperature: In a typical synthesis of this compound, the initial reaction of methanesulfonyl chloride with the protected amine is conducted at a low temperature (0 °C) to control the exothermic reaction, followed by stirring at ambient temperature for an extended period (e.g., 60 hours) to ensure completion. researchgate.net

Stoichiometry: Using an excess of one reactant can help drive the reaction to completion and minimize certain side products. For instance, in the formation of N,S-acetals, using a larger excess of the amine was found to minimize the undesirable oxidative dimerization of the aldehyde starting material. nih.gov

Microwave Irradiation: As a green chemistry alternative, microwave-assisted, solvent- and catalyst-free sulfonylation of amines has been developed. This method provides excellent yields in short reaction times and simplifies work-up, reducing chemical waste. rsc.org

The table below summarizes various conditions used in sulfonamide synthesis to optimize outcomes.

Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis

| Method | Catalyst/Promoter | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Standard Synthesis | Triethylamine | Chloroform | 0 °C to Ambient | Standard, well-established procedure. | researchgate.net |

| Byproduct Precipitation | Ammonia (reactant/base) | Nitroethane | 40-70 °C | Simplified purification, high purity. | acs.org |

| Magnetic Nanocatalysis | MNPs-Benzo[d]imidazol-Cu | - | - | High yield, catalyst is reusable. | acs.org |

| Microwave-Assisted | None | Solvent-free | Microwave Irradiation | Fast, eco-friendly, high yield. | rsc.org |

Spectroscopic Analysis and Structural Characterization of N 2 Aminoethyl Methanesulfonamide and Its Derivatives

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, consequently, the functional groups and conformational isomers present in a sample.

The FT-IR spectrum of N-(2-Aminoethyl)methanesulfonamide is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. While a specific experimental spectrum for this compound is not widely published, a detailed analysis can be inferred from the spectra of closely related compounds, such as methanesulfonamide-N,N'-1,2-ethanediylbis. nih.gov The key vibrational modes are expected in the following regions:

N-H Vibrations: The primary amine (-NH₂) and the secondary sulfonamide (-NH-) groups will exhibit N-H stretching vibrations, typically in the range of 3500-3200 cm⁻¹. The amine group is expected to show two bands (asymmetric and symmetric stretching), while the sulfonamide N-H stretch will also appear in this region. N-H bending vibrations are anticipated around 1650-1580 cm⁻¹.

C-H Vibrations: The methylene (B1212753) (-CH₂-) groups will display asymmetric and symmetric stretching vibrations between 3000 and 2850 cm⁻¹. Scissoring and rocking vibrations are expected around 1470-1440 cm⁻¹ and 800-700 cm⁻¹, respectively. The methyl (-CH₃) group attached to the sulfur atom will also show characteristic C-H stretches in a similar region.

S=O and S-N Vibrations: The sulfonyl group (SO₂) is a strong infrared absorber, with characteristic asymmetric and symmetric stretching vibrations typically found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The S-N stretching vibration of the sulfonamide group is expected in the 950-850 cm⁻¹ region. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (amine & sulfonamide) | 3500 - 3200 | -NH₂, -SO₂NH- |

| C-H Stretching (methylene & methyl) | 3000 - 2850 | -CH₂-, -CH₃ |

| N-H Bending (amine) | 1650 - 1580 | -NH₂ |

| C-H Scissoring (methylene) | 1470 - 1440 | -CH₂- |

| S=O Asymmetric Stretching | 1350 - 1300 | -SO₂- |

| S=O Symmetric Stretching | 1160 - 1120 | -SO₂- |

FT-Raman spectroscopy complements FT-IR by providing information on the vibrations of non-polar bonds, which are often weak or absent in the infrared spectrum. For this compound, the FT-Raman spectrum would be particularly useful for observing the S-C and C-C bond vibrations. Based on studies of similar molecules like methanesulfonamide-N,N'-1,2-ethanediylbis, the following Raman shifts can be anticipated: nih.gov

S-C Stretching: The vibration of the sulfur-carbon bond is expected to produce a distinct signal in the Raman spectrum, typically in the range of 700-600 cm⁻¹.

C-C Stretching: The carbon-carbon single bond stretching of the ethylenediamine (B42938) backbone will also be Raman active, appearing around 1100-800 cm⁻¹.

S=O Vibrations: While strong in the IR, the S=O stretching vibrations are also observable in the Raman spectrum, often with lower intensity.

Table 2: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (amine & sulfonamide) | 3500 - 3200 | -NH₂, -SO₂NH- |

| C-H Stretching (methylene & methyl) | 3000 - 2850 | -CH₂-, -CH₃ |

| S=O Symmetric Stretching | 1160 - 1120 | -SO₂- |

| C-C Stretching | 1100 - 800 | -CH₂-CH₂- |

| S-N Stretching | 950 - 850 | -SO₂NH- |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The predicted chemical shifts and multiplicities are as follows, with values potentially varying depending on the solvent used:

-NH₂ and -SO₂NH- Protons: The protons of the primary amine and the sulfonamide NH group are exchangeable and their chemical shifts can vary significantly depending on concentration, temperature, and solvent. They may appear as broad singlets.

Methylene Protons (-CH₂-CH₂-): The two methylene groups are not chemically equivalent. The methylene group adjacent to the sulfonamide nitrogen (-SO₂NH-CH₂-) is expected to be deshielded and appear at a higher chemical shift (downfield) compared to the methylene group adjacent to the primary amine (-CH₂-NH₂). Both signals are likely to appear as triplets due to coupling with the protons on the adjacent methylene group.

Methyl Protons (-SO₂-CH₃): The three protons of the methyl group attached to the sulfonyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | Variable (broad) | Singlet | 2H |

| -SO₂NH- | Variable (broad) | Singlet | 1H |

| -SO₂NH-CH₂- | ~3.2 - 3.4 | Triplet | 2H |

| -CH₂-NH₂ | ~2.8 - 3.0 | Triplet | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related compounds. rsc.org

The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.

Methylene Carbons (-CH₂-CH₂-): Similar to the proton NMR, the two methylene carbons will have different chemical shifts. The carbon attached to the sulfonamide nitrogen will be more deshielded than the one attached to the primary amine.

Methyl Carbon (-SO₂-CH₃): The methyl carbon will appear as a single peak, typically in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SO₂NH-CH₂- | ~45 - 50 |

| -CH₂-NH₂ | ~40 - 45 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related compounds. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The molecular weight of this compound is 138.19 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 138.

The fragmentation of this compound is expected to follow characteristic pathways for amines and sulfonamides. Key fragmentation processes would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the primary amine is a common fragmentation pathway for amines, which would lead to the formation of a stable iminium ion.

Cleavage of the Sulfonamide Group: The S-N and S-C bonds are also susceptible to cleavage, leading to fragments corresponding to the methanesulfonyl group and the aminoethyl portion of the molecule.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 138 | Molecular Ion [M]⁺ | [C₃H₁₀N₂O₂S]⁺ |

| 108 | [M - CH₂NH₂]⁺ | [C₂H₆NO₂S]⁺ |

| 79 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ |

| 44 | [CH₂NH₂]⁺ | [CH₄N]⁺ |

Data sourced from PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the separation, detection, and quantification of chemical compounds in complex mixtures. For this compound and its derivatives, LC-MS/MS provides critical data on molecular weight and structure through fragmentation patterns.

Research on related methanesulfonamide (B31651) compounds demonstrates the utility of this technique. In one validated method for the quantification of methanesulfonamide (MSA), a precursor, a derivatization step was employed to enhance analyzability by LC-MS/MS. nih.govresearchgate.net The derivatized compound was separated using a reversed-phase HPLC column and quantified using tandem mass spectrometry with electrospray ionization (ESI) in the negative ion mode. nih.govresearchgate.net The system was operated under Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.govresearchgate.net For the derivatized MSA, the transition of m/z 276.2 → 197.2 was used for quantification. nih.govresearchgate.net

This approach is directly applicable to this compound. Due to the presence of a primary amine group, derivatization can be used to improve chromatographic retention and ionization efficiency. The subsequent MS/MS analysis would involve the fragmentation of the protonated molecule [M+H]⁺, with expected cleavages around the sulfonamide and ethylamine (B1201723) linkages, providing unequivocal structural confirmation. The choice of ionization mode (positive or negative ESI) and specific MRM transitions would be optimized during method development. nih.gov

A typical LC-MS/MS method for a sulfonamide derivative might involve the following parameters:

| Parameter | Value/Type | Source |

| Chromatography | ||

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with formic acid) | nih.govyoutube.com |

| Flow Rate | 0.3 mL/min | youtube.com |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govyoutube.com |

| Precursor Ion [M-H]⁻ (derivatized) | m/z 276.2 | nih.gov |

| Product Ion (derivatized) | m/z 197.2 | nih.gov |

This technique's high sensitivity allows for the detection of trace-level impurities and degradation products, making it an indispensable tool in pharmaceutical quality control. nih.govnih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern the crystal packing and physical properties of a compound. openaccessjournals.comopenaccessjournals.com

While the specific crystal structure of this compound is not publicly cataloged, extensive crystallographic studies have been conducted on closely related sulfonamide derivatives. csic.esunibo.it These studies reveal common structural motifs and intermolecular interactions. The sulfonamide group (—SO₂NH—) is a potent hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of robust supramolecular networks. csic.esresearchgate.net

For instance, crystallographic analysis of various sulfonamide derivatives shows that molecules often form dimers or chains through hydrogen bonding. csic.es In many structures, an R²₂(8) ring motif is observed, where two molecules are linked by a pair of N—H⋯O hydrogen bonds. csic.es The conformation of the molecule, including the torsion angles between different functional groups, is precisely determined. researchgate.net

The general procedure for XRD analysis involves:

Growing a suitable single crystal of the compound.

Mounting the crystal on a diffractometer and collecting intensity data of the diffracted X-rays.

Solving the structure using direct methods and refining it with least-squares procedures to obtain the final atomic coordinates and molecular geometry. openaccessjournals.comopenaccessjournals.com

Data from a representative sulfonamide derivative illustrates the type of information obtained:

| Parameter | Description | Source |

| Crystal System | e.g., Triclinic, Monoclinic | csic.es |

| Space Group | e.g., P-1, P2₁/c | csic.es |

| Bond Lengths (Å) | e.g., S=O, S-N, C-S | researchgate.net |

| Bond Angles (°) | e.g., O-S-O, C-S-N | researchgate.net |

| Hydrogen Bonds | Donor-H···Acceptor distances and angles | csic.es |

| Supramolecular Motifs | Dimers, chains, sheets (e.g., R²₂(8) ring) | csic.es |

This detailed structural information is invaluable for understanding the compound's solid-state properties, identifying potential polymorphs, and informing formulation development. csic.es

Advanced Spectroscopic Techniques in Impurity Profiling and Degradation Studies

Impurity profiling is a critical component of pharmaceutical development, aimed at the identification, characterization, and quantification of impurities in drug substances and products. americanpharmaceuticalreview.com These impurities can arise from the manufacturing process, residual starting materials, or degradation of the active pharmaceutical ingredient (API) over time. Advanced spectroscopic techniques, particularly hyphenated methods like LC-MS/MS, are the cornerstone of these investigations. americanpharmaceuticalreview.comchimia.ch

For this compound, a typical impurity profiling strategy would involve forced degradation studies. nih.gov In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.gov

The resulting mixture is then analyzed, primarily by LC-MS/MS.

Separation: A high-resolution chromatography method, often using UPLC (Ultra-Performance Liquid Chromatography), separates the parent drug from the newly formed degradation products. nih.gov

Detection and Identification: High-Resolution Mass Spectrometry (HRMS) is used to obtain accurate mass measurements of the impurities, which allows for the determination of their elemental composition. americanpharmaceuticalreview.com

Structural Elucidation: Tandem MS (MS/MS) experiments are performed on the impurity ions to induce fragmentation. By analyzing the fragmentation patterns and comparing them to the parent drug, the structure of the degradation product can be elucidated. americanpharmaceuticalreview.comnih.gov For example, a mass shift of +16 Da might indicate oxidation, while other mass changes could correspond to hydrolysis of the sulfonamide bond or other structural modifications. nih.govnih.gov

Studies on the degradation of other sulfonamides have shown that common degradation pathways include cleavage of the S-N bond, hydroxylation of aromatic rings (if present), and reactions involving the primary amine group. nih.govmdpi.com Identifying these potential degradants is crucial for establishing the stability of the drug and ensuring its safety. nih.gov

Applications of N 2 Aminoethyl Methanesulfonamide in Advanced Chemical Synthesis and Materials Science

Strategic Use as a Reagent in Organic Synthesis

The dual functionality of N-(2-Aminoethyl)methanesulfonamide allows it to be employed strategically in various organic transformations, serving as a reliable donor of key functional groups.

The sulfonamide group is a critical pharmacophore found in a wide array of therapeutic agents. This compound serves as an excellent foundational reagent, or building block, for synthesizing novel sulfonamide derivatives. nih.govkoreascience.kr In a typical synthetic strategy, the primary amino group of this compound can be reacted with various electrophiles, such as acyl chlorides or aldehydes, to introduce new functionalities. This process yields a diverse library of N-substituted derivatives where the core methanesulfonamide (B31651) structure remains intact.

This approach is fundamental in medicinal chemistry for creating new series of compounds for biological screening. rsc.orgresearchgate.net The synthesis of bifunctional sulfonamide-amide derivatives, for example, often starts with a core structure that is subsequently elaborated. koreascience.kr The primary amine allows for the straightforward formation of amides, imines, or other linkages, effectively using the this compound as a molecular scaffold to which various substituents can be attached.

While this compound possesses a readily available nitrogen atom in its primary amine, its specific application as a nitrogen source for the direct conversion of carboxylic acids to nitriles is not prominently documented in a widespread manner in scientific literature. This transformation is a crucial reaction in organic synthesis, but it is typically achieved through other established methods. These methods often involve different nitrogen sources and catalysts and may be performed under high-temperature/high-pressure continuous flow conditions or with specific activating agents. The literature does not currently highlight a significant role for this compound in this particular synthetic route.

Role in the Development of Biologically Active Molecules

The structural motifs present in this compound make it a highly relevant precursor for molecules designed to interact with biological systems.

The compound is a key precursor for developing more complex molecules with significant biological activity. nih.govresearchgate.net Its structure serves as a starting point for synthesizing libraries of related compounds where the ethylamine (B1201723) backbone and the methanesulfonyl group are core components. For instance, a closely related analogue, 4-(2-aminoethyl)benzenesulfonamide (B156865), has been extensively used as a precursor to generate novel series of N-substituted derivatives. researchgate.net These derivatives, prepared by reacting the primary amine with various chemical partners, have shown potent biological effects, demonstrating the value of the aminoethyl-sulfonamide scaffold in drug discovery. This principle is directly applicable to this compound for creating new chemical entities with potential therapeutic applications.

Derivatives built upon an aminoethyl-sulfonamide framework have been extensively explored as potent enzyme inhibitors. The sulfonamide group is a well-known zinc-binding group, making it a common feature in inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs).

Research on derivatives of the analogous 4-(2-aminoethyl)benzenesulfonamide has yielded powerful inhibitors of several human (h) CA isoforms, including those associated with tumors (hCA IX and XII). researchgate.net Similarly, compounds incorporating a methanesulfonamide group have been developed as inhibitors for other critical enzymes. One study detailed a series of methanesulfonamide pyrimidine-substituted compounds that were potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov Further studies have shown that sulfonamide derivatives can effectively inhibit enzymes such as α-glucosidase, α-amylase, and urease. researchgate.net The inhibitory activities are often quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, as detailed in the table below.

| Enzyme Target | Derivative Class | Inhibitory Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| hCA IX (Human Carbonic Anhydrase IX) | N-substituted 4-(2-aminoethyl)benzenesulfonamides | 5.9 - 10.7 nM (Kᵢ) | researchgate.net |

| hCA XII (Human Carbonic Anhydrase XII) | N-substituted 4-(2-aminoethyl)benzenesulfonamides | 4.0 - 4.3 nM (Kᵢ) | researchgate.net |

| HMG-CoA Reductase | Methanesulfonamide pyrimidine (B1678525) derivatives | 11 nM (IC₅₀) | nih.gov |

| Urease (Jack bean) | 2-Aminothiazole sulfonamides | 14.06 - 20.21 µM (IC₅₀) | researchgate.net |

| α-Glucosidase | 2-Aminothiazole sulfonamides | 20.34 - 37.20 µM (IC₅₀) | researchgate.net |

The ability of a drug candidate to bind to plasma proteins, such as serum albumin, is a critical parameter in its development. nih.gov The this compound scaffold is central to molecules that have been the subject of such protein interaction studies. For example, detailed investigations have been conducted on the interaction between newly synthesized sulfonamide derivatives and bovine serum albumin (BSA), a model protein. nih.gov These studies utilize techniques like fluorescence spectroscopy and circular dichroism to understand the binding events.

The results often indicate that the binding is driven by forces such as hydrogen bonding and van der Waals interactions. nih.gov Furthermore, computational molecular modeling is frequently employed to visualize how these molecules fit into the binding sites of proteins. nih.gov Docking studies on sulfonamide derivatives have predicted strong binding affinities within the active sites of enzymes, with calculated binding energies ranging from -5.75 to -7.63 kcal/mol, suggesting stable interactions. researchgate.net These studies are crucial for rational drug design and for predicting the pharmacokinetic profile of new therapeutic agents based on the this compound structure.

Contributions to Materials Science Research

Following a comprehensive review of scientific literature and patent databases, no specific research findings were identified detailing the direct application of this compound in the creation of novel materials or the enhancement of material properties as outlined below. While some chemical suppliers suggest its utility in materials science for creating materials with specific properties like enhanced thermal stability and solubility, verifiable research data, and detailed examples are not present in the available scientific literature. bldpharm.com

Creation of Novel Materials with Specific Properties

There is no specific information available in peer-reviewed literature or patents that details the use of this compound as a monomer or additive in the synthesis of new materials with specifically tailored properties.

Development of Materials with Enhanced Thermal Stability and Solubility

No published studies were found that investigate or report the contribution of this compound to the enhanced thermal stability or solubility of polymers or other composite materials.

Applications in Agricultural Chemistry

Similar to the findings in materials science, a thorough search of agricultural science and chemical research databases yielded no specific, detailed information or studies on the use of this compound in agrochemical formulations. A chemical supplier notes its application in this sector, but without supporting scientific studies or patents to provide specific details. bldpharm.com

Formulation of Agrochemicals

No concrete examples or research data are available to describe the role or function of this compound in specific agrochemical formulations.

Development of Safer and More Effective Pesticides

There is no information in the scientific literature to suggest that this compound has been used as a key building block or intermediate in the development of new, safer, or more effective pesticides.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Aminosulfonamide Research

Table 1: Applications of AI/ML in Aminosulfonamide Research

| AI/ML Application | Description | Potential Impact on N-(2-Aminoethyl)methanesulfonamide Research |

|---|---|---|

| Virtual Screening | Algorithms screen vast chemical libraries to identify molecules that are likely to bind to a specific biological target. mbios.org | Rapid identification of this compound derivatives with potential therapeutic activity. |

| De Novo Drug Design | Generative models like GANs (Generative Adversarial Networks) design novel molecular structures with desired pharmacological and safety profiles. nih.gov | Creation of entirely new aminosulfonamide-based compounds optimized for specific targets. |

| Property Prediction (ADMET) | ML models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of compounds. arxiv.org | Early-stage filtering of derivative candidates to minimize late-stage failures in development. |

| Target Identification | AI tools analyze genomic, proteomic, and other biological data to identify novel biomarkers and therapeutic targets. mbios.org | Discovery of new diseases or conditions where this compound derivatives could be effective. |

Exploration of Novel Synthetic Methodologies for Sustainable Production

The chemical industry's shift towards green chemistry is driving the exploration of more sustainable and environmentally benign methods for synthesizing sulfonamides. rsc.orgrsc.org Traditional synthetic routes often involve harsh conditions and the use of hazardous organic solvents. Modern methodologies focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Recent advancements include the development of one-pot syntheses in aqueous media, which simplifies the process by omitting the need for organic bases and allowing for product isolation through simple filtration. rsc.org Another eco-friendly strategy involves oxidative chlorination in sustainable solvents like water or ethanol, using efficient oxidants that allow for a solvent-free workup. rsc.org The use of magnetically recoverable nanocatalysts also represents a significant step forward, as these catalysts align with the principles of green chemistry by being easily separated and reused. nih.gov

Table 2: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Traditional Approach | Sustainable/Novel Approach | Advantages of Novel Approach |

|---|---|---|---|

| Solvent | Often uses organic solvents. | Aqueous media, ethanol, glycerol. rsc.orgrsc.org | Reduced environmental impact, increased safety. |

| Catalyst | May use non-recoverable catalysts. | Magnetically recoverable nanocatalysts. nih.gov | High reusability, ease of separation, reduced waste. |

| Reaction Conditions | Can require harsh temperatures or pressures. | Mild, room-temperature conditions. nih.gov | Lower energy consumption, improved safety profile. |

| Workup/Purification | Often involves complex extraction and chromatography. | Simple filtration after acidification. rsc.org | Simplified process, less solvent waste, higher efficiency. |

| Reagents | Use of stoichiometric bases. | Omission of organic bases; use of efficient oxidants like NaDCC·2H₂O. rsc.orgrsc.org | Reduced atom economy, safer reagent profile. |

Advanced Characterization Techniques for Complex this compound Derivatives

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to fully elucidate their structures becomes paramount. A combination of spectroscopic and spectrometric methods is essential for unambiguous structural confirmation.

The standard toolkit for characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). scirp.orgnih.gov ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy is crucial for identifying key functional groups, such as the S=O and N-H stretches characteristic of the sulfonamide moiety. nih.govresearchgate.net High-resolution mass spectrometry confirms the molecular weight and elemental composition. nih.gov

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Information Provided | Relevance for this compound Derivatives |

|---|---|---|

| ¹H and ¹³C NMR | Provides the precise structure and connectivity of hydrogen and carbon atoms. scirp.orgnih.gov | Confirms the arrangement of the aminoethyl and methanesulfonyl groups and any modifications. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. scirp.orgresearchgate.net | Verifies the successful synthesis of the target derivative and its molecular formula. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -SO₂NH-, N-H, C-H). scirp.orgnih.gov | Confirms the integrity of the core sulfonamide functional group. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the compound. scirp.orgresearchgate.net | Provides fundamental data to confirm the empirical and molecular formula. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in a crystalline state. | Offers unambiguous proof of stereochemistry and conformational details for complex derivatives. |

Computational Predictions for Novel Applications and Reactivity

Computational chemistry and molecular modeling are indispensable tools for predicting the properties, reactivity, and potential applications of new chemical entities before they are ever synthesized in a lab. researchgate.netiaea.org By employing methods derived from the principles of physics and chemistry, researchers can build in silico models to explore the behavior of this compound and its derivatives. epfl.ch

Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of molecules, providing insights into their stability and how they might interact with biological targets or other chemicals. researchgate.net These computational models can predict a wide range of properties, from electronic and optical characteristics to pharmacokinetic profiles, guiding the design of molecules for specific applications in medicine or materials science. nih.govresearchgate.net

Table 4: Computational Modeling for Property Prediction

| Computational Method | Predicted Property/Application | Relevance for this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, chemical reactivity, spectroscopic properties. researchgate.net | Understanding reaction mechanisms, predicting sites of reactivity, and interpreting experimental spectra. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., proteins, enzymes). scirp.org | Screening derivatives for potential therapeutic activity against specific diseases. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a molecule based on its chemical structure. | Designing new derivatives with enhanced potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of atoms and molecules over time. | Studying the conformational flexibility of derivatives and their interactions within a biological environment. |

Interdisciplinary Research with Emerging Fields in Chemical Biology and Material Innovation

The unique structural features of this compound, combining a flexible aminoethyl chain with a stable methanesulfonamide (B31651) group, make it an attractive scaffold for interdisciplinary research. Its potential extends beyond traditional pharmaceutical chemistry into the realms of chemical biology and advanced materials.

In chemical biology, derivatives could be designed as molecular probes to study biological processes or as components of targeted drug delivery systems. The primary amine group provides a convenient handle for conjugation to biomolecules or nanoparticles.

In material innovation, the incorporation of amino and sulfonamide groups can impart specific properties to polymers and surfaces. For instance, amine-functionalized materials have shown significant utility as catalysts in chemical reactions like Knoevenagel condensation. mdpi.com Hybrid materials incorporating tris(2-aminoethyl)amine on metal oxide supports have demonstrated superior catalytic activity, suggesting that this compound could be used to create novel functional materials for catalysis or separation technologies. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。